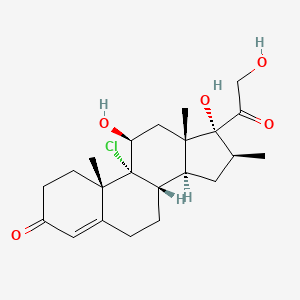

1,2-Dihydro Beclomethasone

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H31ClO5 |

|---|---|

Molecular Weight |

410.9 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 |

InChI Key |

XAEVBOKECPGQBS-DVTGEIKXSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of 1,2 Dihydro Beclomethasone

Laboratory Synthesis Routes for 1,2-Dihydro Beclomethasone (B1667900)

The laboratory synthesis of 1,2-Dihydro Beclomethasone from its parent compound, Beclomethasone or its esters, centers on the selective reduction of the C1-C2 double bond in the A-ring.

The primary method for A-ring saturation in steroids is catalytic hydrogenation. This process involves the use of a metal catalyst to add hydrogen across the double bond. For α,β-unsaturated ketones, such as the A-ring structure in Beclomethasone, selective reduction of the C=C double bond can be achieved under specific conditions, leaving the C3-ketone group intact.

Homogeneous catalytic hydrogenation offers a method for the selective reduction of steroids. researchgate.net For instance, dienones like Δ¹,⁴-androstadiene-3,17-dione can be selectively converted to the corresponding Δ⁴-3-ketone using specific chloro-catalysts, demonstrating that the Δ¹ bond is readily reduced while leaving other functionalities. researchgate.net Common catalysts for such transformations include palladium on carbon (Pd/C) or Wilkinson's catalyst. The choice of catalyst and reaction conditions is crucial to prevent over-reduction of other functional groups within the molecule. The reduction of the Δ⁴ double bond in steroids is catalyzed by the enzyme steroid 5α-reductase (5AR), which is responsible for converting testosterone (B1683101) into the more potent 5α-dihydrotestosterone (DHT). mdpi.com

The synthesis of Beclomethasone itself provides the necessary precursors for producing its 1,2-dihydro derivative. A common and readily available intermediate for Beclomethasone synthesis is 16β-methyl epoxide (also known as DB-11). researchgate.net A practical and scalable synthesis of Beclomethasone Dipropionate has been developed starting from this intermediate. researchgate.net

A typical synthetic pathway may involve the following key steps:

Starting Material: Synthesis often begins with a readily available steroid precursor like 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD). researchgate.net

Introduction of Side Chains: The characteristic side chains of Beclomethasone are introduced through a series of chemical reactions. For instance, the 16β-methyl group can be introduced stereoselectively. researchgate.net

Formation of the Pregnane (B1235032) Skeleton: The C17 side chain is installed to form the complete pregnane steroid skeleton.

Functional Group Manipulation: Halogenation (chlorination at C9) and hydroxylation (at C11 and C21) are performed to yield the Beclomethasone core structure.

Esterification: The hydroxyl groups at C17 and C21 are often esterified, for example, with propionyl groups to form Beclomethasone Dipropionate. researchgate.netscispace.com

The final Beclomethasone or Beclomethasone Dipropionate product then serves as the direct precursor for the A-ring reduction to yield 1,2-Dihydro Beclomethasone. The stereochemistry of the final product is dependent on the reduction method and conditions used.

Optimizing the reaction conditions for the A-ring saturation is critical to maximize the yield of 1,2-Dihydro Beclomethasone and minimize the formation of by-products. Key parameters that require careful control include the choice of catalyst, solvent, temperature, pressure, and reaction time. The goal is to achieve high conversion of the starting material and high selectivity for the desired product. scielo.br

For similar complex syntheses, such as for an intermediate of dydrogesterone, process optimization has been shown to be essential. nih.gov This includes evaluating the ideal quantity of reagents, reaction temperature, and duration to enhance yield and reduce impurities. nih.gov For example, in a ketal protection step, it was found that insufficient reaction time or too low a temperature led to incomplete reaction, while excessively high temperatures increased by-product formation. nih.gov These principles are directly applicable to the selective hydrogenation of Beclomethasone.

The following table outlines typical parameters that are optimized for selective hydrogenation reactions in steroid synthesis.

| Parameter | Typical Range / Options | Impact on Reaction |

|---|---|---|

| Catalyst | Pd/C, PtO₂, Wilkinson's Catalyst, Rhodium complexes | Affects reaction rate, selectivity, and potential for side reactions. The choice depends on the specific double bond to be reduced. |

| Solvent | Ethanol, Ethyl Acetate (B1210297), Tetrahydrofuran (THF), Benzene | Influences catalyst activity and solubility of the steroid. Can affect the stereochemical outcome of the reduction. |

| Temperature | Room Temperature to 60°C | Higher temperatures can increase reaction rate but may decrease selectivity and lead to by-product formation. nih.gov |

| Hydrogen Pressure | Atmospheric pressure to 50 psi | Higher pressure generally increases the rate of hydrogenation but must be controlled to maintain selectivity. |

| Reaction Time | 1 to 24 hours | Must be optimized to ensure complete conversion of the starting material without leading to over-reduction or degradation. scielo.brnih.gov |

Biocatalytic Synthesis and Biotransformation Approaches to 1,2-Dihydro Beclomethasone

Biocatalysis presents an alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.govrjraap.com This can be achieved using whole microbial cells or isolated enzymes.

Microbial biotransformation is a well-established method for modifying steroid structures. scielo.br Various microorganisms, particularly fungi, are known to perform a wide range of reactions on steroid skeletons.

Studies on the biotransformation of Beclomethasone Dipropionate using the fungus Aspergillus niger have been reported. scielo.brsemanticscholar.orgcore.ac.uk This research demonstrated that Aspergillus niger can effectively metabolize Beclomethasone Dipropionate into several different compounds. semanticscholar.orgresearchgate.netscielo.br The identified metabolites were primarily products of de-esterification at the C17 and C21 positions, resulting in Beclomethasone 17-monopropionate, Beclomethasone 21-monopropionate, and Beclomethasone itself. scielo.brcore.ac.uk While these studies confirm the ability of microbes to modify the Beclomethasone structure, the formation of 1,2-Dihydro Beclomethasone was not reported as a metabolite in this specific transformation. However, the potential for other microbial strains to perform A-ring reduction remains an area for further investigation.

A more targeted biocatalytic approach involves the use of isolated enzymes, specifically steroid reductases, to achieve A-ring saturation. Enzymes offer exceptional regio- and stereoselectivity. rjraap.com

The key enzymes for this transformation are 5α-reductases (SRD5A) and 5β-reductases, which catalyze the reduction of the Δ⁴ double bond of the A-ring in various steroid substrates. mdpi.com There are different isoforms of these enzymes, such as 5α-reductase type 1 and type 2, which are known to convert testosterone to dihydrotestosterone. nih.gov An engineered 3-ketosteroid-Δ¹-dehydrogenase has been used to construct the C1–C2 double bond in a corticosteroid A ring, and conversely, a reductase could be used for the saturation of this bond. researchgate.net

The chemoenzymatic synthesis of steroids often combines the strengths of both chemical synthesis and biocatalysis. researchgate.net A process to synthesize 1,2-Dihydro Beclomethasone could involve using a specific steroid reductase in the final step to selectively reduce the A-ring of Beclomethasone. This approach could offer high yields and a pure product under environmentally benign conditions. While the specific application of a steroid reductase for the synthesis of 1,2-Dihydro Beclomethasone is not widely documented, the known function of these enzymes on similar steroid structures suggests it is a viable and promising synthetic strategy.

Chemical Modifications and Analog Development of 1,2-Dihydro Beclomethasone

The 1,2-Dihydro Beclomethasone scaffold serves as a foundational structure for the development of new chemical entities with potentially modulated therapeutic profiles. Chemical modifications are strategically employed to alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. These modifications primarily target the hydroxyl groups and various positions on the steroidal backbone.

Strategies for Esterification and Etherification of Hydroxyl Groups

The hydroxyl groups present on the 1,2-Dihydro Beclomethasone molecule are prime targets for esterification and etherification. These reactions can significantly impact the compound's activity and pharmacokinetic properties.

Esterification is a common strategy to create prodrugs. For instance, the related compound Beclomethasone is often formulated as Beclomethasone dipropionate, a diester prodrug that is rapidly hydrolyzed in the body to its active metabolite, beclomethasone 17-monopropionate (17-BMP). nih.gov This approach enhances the therapeutic index by targeting drug delivery and activation. A similar strategy can be applied to 1,2-Dihydro Beclomethasone, where esterification of the hydroxyl groups at the C17 and C21 positions can be achieved. The use of propionyl groups is a well-established method to increase lipophilicity and, consequently, cellular uptake. nih.gov The synthesis of such esters often involves the use of propionyl chloride or propionic anhydride in the presence of a suitable base.

The selective propionylation of the hydroxyl groups at C17 and C21 is a key step in the synthesis of derivatives like 1,2-Dihydro-beclomethasone dipropionate. nih.govresearchgate.net The relative reactivity of the hydroxyl groups can be exploited to achieve selective esterification. For example, the C21 primary hydroxyl group is generally more reactive than the tertiary C17 hydroxyl group.

| Modification Strategy | Reagents | Targeted Hydroxyl Group(s) | Potential Outcome |

| Esterification | Propionyl chloride, Pyridine | C17, C21 | Increased lipophilicity, Prodrug formation |

| Selective Esterification | Propionic anhydride, Catalyst | C21 | Mono-ester derivative with altered activity |

| Etherification | Alkyl halide, Base | C11, C17, C21 | Increased metabolic stability, Modulated receptor binding |

Introduction of Substituents at Steroidal Positions

Modifications to the steroidal backbone of 1,2-Dihydro Beclomethasone can lead to significant changes in its biological activity. The introduction of various substituents at different positions of the steroid nucleus is a key strategy in developing new analogs.

One area of focus has been the modification at the C9, C11, and C21 positions. Studies on the parent compound, Beclomethasone dipropionate, have involved the synthesis of derivatives with halogen (Cl & Br) and alkyl moieties at these positions. researchgate.net For example, the 9-alpha-chloro group is a critical determinant of the glucocorticoid activity. nih.gov Altering this substituent or introducing new groups at neighboring positions can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with the glucocorticoid receptor.

Another approach involves the introduction of substituents at the 12-beta position. In studies on analogues of the related steroid Betamethasone, the introduction of hydroxyl and acyloxy groups at the 12-beta position was explored. nih.gov It was found that the polarity and size of the substituent at this position significantly influenced the topical anti-inflammatory activity and systemic absorption. nih.gov Such modifications could be extrapolated to the 1,2-Dihydro Beclomethasone scaffold to develop derivatives with an improved separation of topical efficacy and systemic side effects.

| Steroidal Position | Type of Substituent | Example from Related Compounds | Potential Impact |

| C9 | Halogen | 9α-Chloro | Potent glucocorticoid activity |

| C11 | Hydroxyl, Ether | 11β-Hydroxyl | Essential for receptor binding |

| C12 | Hydroxy, Acyloxy | 12β-Propionate | Reduced systemic absorption |

| C16 | Alkyl | 16β-Methyl | Enhanced glucocorticoid activity, Reduced mineralocorticoid effects |

| C21 | Halogen, Alkyl | 21-Bromo | Altered pharmacokinetic profile |

Structure-Activity Relationship (SAR) Studies of 1,2-Dihydro Beclomethasone Derivatives (In Vitro Focus)

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical modifications influence the biological activity of 1,2-Dihydro Beclomethasone derivatives. These studies are often conducted using in vitro assays to assess the compound's affinity for the glucocorticoid receptor (GR) and its functional activity.

The primary mechanism of action for glucocorticoids like 1,2-Dihydro Beclomethasone involves binding to and activating the GR. nih.gov Therefore, a key component of in vitro SAR studies is the determination of the binding affinity of new derivatives to the GR. This is typically done through competitive binding assays using a radiolabeled glucocorticoid.

Following receptor binding, the activated GR translocates to the nucleus and modulates gene expression, leading to the anti-inflammatory effects. nih.gov In vitro functional assays can measure the consequences of GR activation. For example, the ability of a derivative to suppress the production of pro-inflammatory cytokines (e.g., IL-8, RANTES) and other inflammatory mediators (e.g., GM-CSF) in cultured cells can be quantified. researchgate.net

SAR studies on related corticosteroids have shown that the nature of the ester groups at C17 and C21 significantly affects GR binding affinity and anti-inflammatory potency. For instance, the 17-monopropionate metabolite of Beclomethasone dipropionate has a much higher affinity for the GR than the parent diester. nih.gov This highlights the importance of the substituent at the C17 position for potent activity.

Limited SAR studies on 12-beta-substituted analogues of Betamethasone have indicated that topical anti-inflammatory activity is largely dependent on the polarity and size of the 12-substituent, while the 9-alpha-halogen has a lesser influence. nih.gov Specifically, 12-beta-esters showed reduced systemic absorption compared to their 12-beta-hydroxy counterparts. nih.gov These findings provide a rational basis for the design of 1,2-Dihydro Beclomethasone derivatives with improved therapeutic profiles.

| Derivative Feature | In Vitro Assay | Observed Relationship (from related compounds) |

| C17-Ester Chain Length | Glucocorticoid Receptor Binding Assay | Optimal chain length can maximize receptor affinity. |

| C21-Ester Modification | Cytokine Release Assay (e.g., IL-8) | Can influence prodrug activation rate and subsequent anti-inflammatory effect. |

| 12β-Substituent Polarity | Trans-epithelial Resistance Assay | Less polar esters may exhibit prolonged local activity. |

| 9α-Halogen Substitution | Reporter Gene Assay | Substitution with Cl or F generally enhances glucocorticoid potency. |

An article focusing on the chemical compound “1,2-Dihydro Beclomethasone” cannot be generated. A thorough review of scientific literature did not yield specific information on the biotransformation, metabolic fate, or even the direct formation of a compound named "1,2-Dihydro Beclomethasone" from beclomethasone.

The provided outline presumes the existence of specific metabolic pathways, including the enzymatic reduction of the Δ1-ene bond in beclomethasone and subsequent hydroxylation and conjugation reactions of the resulting 1,2-dihydro metabolite. However, extensive searches did not uncover studies detailing these processes for beclomethasone. The known metabolism of the parent drug, beclomethasone dipropionate, involves different primary pathways, such as hydrolysis by esterases and oxidation by cytochrome P450 enzymes.

Due to the lack of available scientific data on "1,2-Dihydro Beclomethasone" and its metabolic pathways, it is not possible to provide a factually accurate article that adheres to the requested structure and content.

Biotransformation and Metabolic Fate of 1,2 Dihydro Beclomethasone

Further Metabolic Transformations of 1,2-Dihydro Beclomethasone (B1667900)

Characterization of Metabolites Derived from 1,2-Dihydro Beclomethasone

While metabolites directly derived from 1,2-Dihydro Beclomethasone are not characterized in scientific literature, the metabolic products of beclomethasone dipropionate (BDP) are well-documented. The biotransformation of BDP is primarily initiated by esterase enzymes, leading to the formation of beclomethasone 17-monopropionate (B-17-MP), beclomethasone 21-monopropionate (B-21-MP), and beclomethasone (BOH) nih.gov. B-17-MP is the major active metabolite, exhibiting a significantly higher affinity for the glucocorticoid receptor than the parent drug nih.gov.

In addition to hydrolysis, BDP is also a substrate for cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. These enzymes are responsible for producing hydroxylated and dehydrogenated metabolites nih.govsemanticscholar.orgnih.gov. The formation of these metabolites represents a pathway for the inactivation and clearance of the drug. One of the key metabolites formed through this pathway is a dehydrogenated product nih.govsemanticscholar.orgnih.gov. Although not explicitly named "1,2-Dihydro Beclomethasone," the process of dehydrogenation involves the removal of hydrogen atoms, which is chemically distinct from hydrogenation that would lead to a "dihydro" compound.

Further metabolism can lead to the formation of a metabolite designated as [M6], which results from both CYP3A4-mediated hydroxylation and esterase-mediated cleavage of the C-21 ester group nih.govsemanticscholar.orgnih.gov. Microbial biotransformation studies of BDP have also identified other metabolites, including an epoxy derivative, indicating a range of potential biotransformation products depending on the biological system scielo.br.

| Metabolite | Formation Pathway | Key Enzymes | Pharmacological Activity |

|---|---|---|---|

| Beclomethasone 17-monopropionate (B-17-MP) | Hydrolysis | Esterases | Active |

| Beclomethasone 21-monopropionate (B-21-MP) | Hydrolysis | Esterases | Less Active |

| Beclomethasone (BOH) | Hydrolysis | Esterases | Inactive |

| Hydroxylated Metabolites | Oxidation | CYP3A4, CYP3A5 | Inactive |

| Dehydrogenated Metabolites | Oxidation | CYP3A4, CYP3A5 | Inactive |

| Metabolite [M6] | Hydroxylation and Hydrolysis | CYP3A4 and Esterases | Inactive |

Species-Specific Differences in 1,2-Dihydro Beclomethasone Metabolism (Non-Human Biological Systems)

Comparative Metabolic Profiles in Animal Liver Microsomes (e.g., Rodent vs. Primate)

Studies comparing the metabolism of corticosteroids across different species reveal both quantitative and qualitative differences in the metabolic profiles observed in liver microsomes. While direct comparative studies on beclomethasone metabolism in rodent versus primate liver microsomes are not extensively detailed in the available literature, general principles of xenobiotic metabolism suggest that such differences are likely to exist.

For instance, studies on cortisol metabolism have shown that the metabolic pathways in rats, guinea pigs, hamsters, and mice are qualitatively and quantitatively different from those in humans nih.gov. The profiles in animal microsomes are generally simpler. For example, hamster, mouse, and guinea pig microsomes primarily exhibit 6β-hydroxylase and 11β-dehydrogenase activities nih.gov. In contrast, the female rat possesses these activities as well as the ability to reduce the A-ring of the steroid nucleus nih.gov.

| Metabolic Pathway | Rodent (Rat/Mouse) Liver Microsomes | Primate (Human/Monkey) Liver Microsomes |

|---|---|---|

| Esterase-mediated Hydrolysis | Present | Present and generally rapid |

| CYP3A-mediated Oxidation | Present, but isoform expression and activity can differ from primates. | Major pathway involving CYP3A4 and CYP3A5, leading to hydroxylated and dehydrogenated metabolites. |

| A-ring Reduction | Observed for some corticosteroids in rats. | Generally a less prominent pathway for BDP compared to oxidation and hydrolysis. |

Enzyme Expression and Activity Variations Influencing 1,2-Dihydro Beclomethasone Biotransformation

The biotransformation of beclomethasone dipropionate is significantly influenced by the expression and activity of esterases and cytochrome P450 3A enzymes. In humans, CYP3A4 is the dominant CYP3A enzyme in the liver, while CYP3A5 is also expressed in a significant portion of the population and can contribute to drug metabolism nih.gov. Both CYP3A4 and CYP3A5 have been shown to metabolize BDP to hydroxylated and dehydrogenated products at similar rates nih.govsemanticscholar.orgnih.gov. In contrast, CYP3A7, a fetal-specific enzyme, does not appear to metabolize BDP nih.gov.

The expression of these enzymes can vary between tissues. For example, in the liver, both CYP3A4 and CYP3A5 are involved in BDP metabolism, leading to the formation of multiple oxidative metabolites. In lung cells, however, while esterase-dependent metabolism occurs, the formation of the dehydrogenated metabolite [M5] is observed, whereas hydroxylated metabolites are not typically produced nih.govsemanticscholar.orgnih.gov. This suggests a difference in the metabolic capacity or enzyme expression between the liver and the lungs.

Furthermore, the expression of CYP3A enzymes can be induced by glucocorticoids. In liver cells, BDP can induce the expression of CYP3A4, CYP3A5, and CYP3A7, particularly when esterase activity is inhibited nih.gov. This induction is likely mediated through the pregnane (B1235032) X receptor (PXR). In lung cells, the induction of CYP3A5 appears to be correlated with the formation of the active metabolite B-17-MP, acting through the glucocorticoid receptor nih.gov.

Subcellular Localization and Enzyme Kinetics of 1,2-Dihydro Beclomethasone-Metabolizing Enzymes

The primary enzymes responsible for the metabolism of beclomethasone dipropionate are located in the endoplasmic reticulum of cells, particularly in the liver and lungs. Cytochrome P450 enzymes, including CYP3A4 and CYP3A5, are membrane-bound proteins found in the microsomal fraction of the cell. Similarly, carboxylesterases, which are responsible for the hydrolysis of BDP, are also predominantly found in the lumen of the endoplasmic reticulum nih.gov.

With regard to enzyme kinetics, detailed parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the formation of specific metabolites of BDP are not extensively reported in the literature. However, some kinetic information is available. Studies using recombinant human CYP3A4 and CYP3A5 have determined the half-lives for the disappearance of BDP. In these in vitro systems, CYP3A4 and CYP3A5 displayed similar kinetics for the metabolism of BDP, with half-lives of approximately 55 ± 15 minutes and 43 ± 12 minutes, respectively nih.gov. These findings indicate that both enzymes are capable of metabolizing BDP at comparable rates. The kinetics of BDP and B-17-MP metabolism in human lung homogenates have been described as nonlinear, which is attributed to product inhibition and enzyme saturation.

Molecular and Cellular Pharmacology of 1,2 Dihydro Beclomethasone Mechanistic Investigations

Modulation of Gene Expression and Cellular Signaling Pathways by 1,2-Dihydro Beclomethasone (B1667900)

The therapeutic effects of glucocorticoids are mediated by changes in gene expression. Activated GRs can either increase the transcription of anti-inflammatory genes (transactivation) or decrease the transcription of pro-inflammatory genes (transrepression) wikipedia.org.

No data exists regarding the activation of Glucocorticoid Response Elements (GREs) by 1,2-Dihydro Beclomethasone. Gene reporter assays are a standard method to quantify the ability of a compound to induce GR-mediated gene transactivation researchgate.net.

In a typical GRE reporter assay, a cell line (e.g., human bronchial epithelial BEAS-2B cells) is engineered to contain a reporter gene (like luciferase) under the control of a promoter with multiple GREs researchgate.net. When the cells are treated with a glucocorticoid, the activated GR binds to the GREs and drives the expression of the luciferase enzyme. The amount of light produced by the enzyme is proportional to the level of GR activation. This allows for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ) for gene transactivation. Different glucocorticoids can exhibit unique "fingerprints" of gene expression, acting as partial or full agonists depending on the specific gene being regulated researchgate.net.

There are no published transcriptomic studies on cell lines exposed to 1,2-Dihydro Beclomethasone. Transcriptomic analysis, such as RNA-sequencing (RNA-Seq), provides a comprehensive, unbiased view of how a compound alters the expression of thousands of genes simultaneously.

In a hypothetical study, a relevant cell line, such as primary human bronchial epithelial cells, would be treated with 1,2-Dihydro Beclomethasone. After a set period, the messenger RNA (mRNA) from the cells would be extracted and sequenced. By comparing the gene expression profile of treated cells to untreated controls, researchers can identify which genes are up- or down-regulated. This data reveals the specific biological pathways affected by the compound. For instance, transcriptomic studies in asthmatic patients have shown that inhaled corticosteroids downregulate pathways related to protein tyrosine kinases and nuclear receptors involved in inflammation.

The influence of 1,2-Dihydro Beclomethasone on phosphorylation cascades and protein-protein interactions has not been investigated. Glucocorticoids can exert non-genomic effects and also influence the activity of other signaling pathways through protein-protein interactions. For example, the activated GR can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, a key mechanism of transrepression.

Techniques such as Western blotting and phospho-proteomics can be used to study these effects. For example, studies have evaluated the ability of BDP to reduce the phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1), a key protein in inflammatory signaling cascades in bronchial epithelial cells plos.org. Evaluating the phosphorylation status of key kinases (e.g., p38 MAPK, JNK) and transcription factors in cells treated with 1,2-Dihydro Beclomethasone would reveal its impact on these critical inflammatory pathways.

Cellular Uptake, Distribution, and Efflux Mechanisms for 1,2-Dihydro Beclomethasone

The movement of a drug across cellular barriers and its subsequent localization within the cell are fundamental determinants of its pharmacological effect. For 1,2-Dihydro Beclomethasone, these processes remain uncharacterized.

Membrane Permeability and Transport Studies in In Vitro Cell Models

To date, no studies have been published that specifically measure the membrane permeability of 1,2-Dihydro Beclomethasone. Research on the parent compound, beclomethasone dipropionate (BDP), and its active metabolite, beclomethasone-17-monopropionate (17-BMP), has shown that these compounds can permeate alveolar epithelial cells in vitro. nih.gov However, the structural alteration in 1,2-Dihydro Beclomethasone would likely influence its lipophilicity and interaction with membrane transporters, resulting in a unique permeability profile that requires dedicated investigation.

Future research would necessitate the use of in vitro cell models, such as Caco-2 for intestinal absorption or A549 for pulmonary absorption, to determine the apparent permeability coefficient (Papp) of 1,2-Dihydro Beclomethasone. Such studies would clarify whether its uptake is primarily passive or involves carrier-mediated transport.

Intracellular Compartmentalization and Subcellular Localization

The specific intracellular distribution of 1,2-Dihydro Beclomethasone is currently unknown. Understanding where the compound accumulates within the cell—for instance, in the cytoplasm, nucleus, or mitochondria—is crucial for identifying its potential molecular targets and mechanisms of action. Techniques such as fluorescence microscopy with a labeled form of the compound or subcellular fractionation followed by quantification would be required to map its intracellular journey.

Role of Efflux Pumps (e.g., P-glycoprotein, MRPs) in 1,2-Dihydro Beclomethasone Disposition

Efflux pumps are critical in determining the intracellular concentration and, consequently, the efficacy of many drugs. tg.org.aunih.govnih.gov Studies on beclomethasone have indicated that it is a substrate of P-glycoprotein (P-gp), with a reported efflux ratio of 3.3 in Caco-2 monolayers. nih.gov This suggests that P-gp actively transports beclomethasone out of cells, potentially limiting its therapeutic effect.

However, it is unknown whether 1,2-Dihydro Beclomethasone is also a substrate for P-gp or other efflux pumps like the Multidrug Resistance-Associated Proteins (MRPs). nih.goveurekaselect.com Investigating this interaction is vital, as it would reveal potential mechanisms of drug resistance and inform the possibility of co-administering efflux pump inhibitors to enhance its activity.

Enzymatic Interactions of 1,2-Dihydro Beclomethasone (Beyond its Metabolism)

Beyond its own metabolic fate, a compound can influence the activity of various enzymes, leading to drug-drug interactions or alterations in endogenous metabolic pathways. The enzymatic interactions of 1,2-Dihydro Beclomethasone have not been explored.

Inhibition or Induction of Drug-Metabolizing Enzymes by 1,2-Dihydro Beclomethasone

The parent compound, beclomethasone dipropionate, has been shown to induce the expression of CYP3A5 mRNA in A549 lung cells and CYP3A4, CYP3A5, and CYP3A7 mRNA in DPX2 liver cells. nih.gov This induction can accelerate the metabolism of other drugs cleared by these enzymes. nih.govcriver.com

Whether 1,2-Dihydro Beclomethasone possesses similar inductive properties or acts as an inhibitor of cytochrome P450 enzymes is a critical unanswered question. In vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary to determine its inhibitory potential (IC50 values) and its capacity to induce the expression of key drug-metabolizing enzymes.

Table 1: Investigational Parameters for Future Studies on the Enzymatic Interactions of 1,2-Dihydro Beclomethasone

| Parameter | Experimental Approach | Rationale |

| CYP Inhibition | Incubation with human liver microsomes and specific CYP isoform probe substrates. | To determine the IC50 values and the potential for clinically relevant drug-drug interactions. |

| CYP Induction | Treatment of primary human hepatocytes with 1,2-Dihydro Beclomethasone followed by measurement of CYP mRNA and protein levels. | To assess the risk of increased metabolism of co-administered drugs. |

Interaction with Steroid Biosynthesis Enzymes

Corticosteroids can sometimes interact with enzymes involved in the synthesis of endogenous steroids, potentially leading to hormonal imbalances. There is currently no information on whether 1,2-Dihydro Beclomethasone interacts with key steroidogenic enzymes such as those in the cytochrome P450 family (e.g., CYP11A1, CYP17A1, CYP21A2) or hydroxysteroid dehydrogenases. Investigating these potential interactions is essential for a comprehensive understanding of its endocrine effects.

Anti-Inflammatory and Immunomodulatory Activities of 1,2-Dihydro Beclomethasone in Cellular Assays

As a corticosteroid, 1,2-Dihydro Beclomethasone is expected to exert its effects by binding to the glucocorticoid receptor, which leads to changes in gene expression and the inhibition of pro-inflammatory pathways.

Inhibition of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Glucocorticoids are known to be powerful inhibitors of pro-inflammatory cytokine production. This action is a cornerstone of their anti-inflammatory effects. It is hypothesized that 1,2-Dihydro Beclomethasone would share this property. The mechanism of this inhibition is multifaceted and involves the suppression of transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are pivotal in the transcription of genes for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

While specific data for 1,2-Dihydro Beclomethasone is not available, studies on the parent compound, beclomethasone, have demonstrated its ability to significantly reduce the expression of these and other cytokines in various inflammatory cell types. For instance, beclomethasone dipropionate has been shown to inhibit the production of granulocyte-macrophage colony-stimulating factor (GM-CSF) and IL-8 in the bronchial epithelium nih.gov. It is plausible that 1,2-Dihydro Beclomethasone would exhibit a similar inhibitory profile.

Table 1: Postulated Inhibitory Effects of 1,2-Dihydro Beclomethasone on Pro-Inflammatory Cytokine Production (Note: This table is hypothetical and based on the known effects of other corticosteroids due to the absence of specific data for 1,2-Dihydro Beclomethasone.)

| Cytokine | Expected Effect of 1,2-Dihydro Beclomethasone | Postulated Mechanism of Action |

| TNF-α | Inhibition of synthesis and release | Suppression of NF-κB and AP-1 signaling pathways. |

| IL-6 | Inhibition of synthesis and release | Downregulation of gene transcription via glucocorticoid receptor activation. |

Modulation of Leukocyte Function (e.g., Adhesion, Migration) In Vitro

A key aspect of the inflammatory response is the recruitment of leukocytes to the site of inflammation. This process involves the adhesion of leukocytes to the vascular endothelium and their subsequent migration into the tissues. Corticosteroids are known to interfere with these processes. It is anticipated that 1,2-Dihydro Beclomethasone would modulate leukocyte function in a similar manner.

The proposed mechanisms for this modulation include the downregulation of adhesion molecules on both leukocytes and endothelial cells, such as selectins and integrins. Studies on beclomethasone have indicated its potential to affect circulating leukocytes nih.gov. Treatment with topical beclomethasone has been associated with a decrease in total leukocyte numbers in nasal cytology nih.gov. Furthermore, glucocorticoids can inhibit the production of chemokines, which are signaling molecules that direct leukocyte migration.

Table 2: Anticipated Effects of 1,2-Dihydro Beclomethasone on Leukocyte Function In Vitro (Note: This table is hypothetical due to the lack of specific experimental data for 1,2-Dihydro Beclomethasone.)

| Leukocyte Function | Expected Effect of 1,2-Dihydro Beclomethasone | Postulated Mechanism of Action |

| Adhesion | Decreased adhesion to endothelial cells | Downregulation of adhesion molecules (e.g., ICAM-1, VCAM-1). |

| Migration | Inhibition of chemotaxis | Reduced production of chemokines and other chemoattractants. |

Apoptosis and Proliferation Studies in Lymphocyte or Macrophage Cell Lines

Corticosteroids have complex and cell-type-specific effects on cell survival and proliferation. In lymphocytes, glucocorticoids are generally known to induce apoptosis, which is a key mechanism for their immunosuppressive effects. This pro-apoptotic effect contributes to the reduction of lymphocyte counts and the dampening of the adaptive immune response.

Conversely, in other cell types, such as neutrophils, glucocorticoids have been shown to inhibit apoptosis, thereby prolonging their lifespan. Research on beclomethasone has demonstrated its ability to inhibit human neutrophil apoptosis in a concentration-dependent manner drugbank.com. Regarding lymphocytes, beclomethasone dipropionate treatment has been shown to downregulate the activation of both CD4+ and CD8+ T-lymphocyte subsets nih.gov. It is reasonable to surmise that 1,2-Dihydro Beclomethasone would also influence the apoptosis and proliferation of immune cells.

Table 3: Predicted Effects of 1,2-Dihydro Beclomethasone on Apoptosis and Proliferation in Immune Cells (Note: This table is hypothetical and based on the known actions of related corticosteroids in the absence of direct data for 1,2-Dihydro Beclomethasone.)

| Cell Type | Effect on Apoptosis | Effect on Proliferation |

| Lymphocytes | Induction of apoptosis | Inhibition of proliferation |

| Macrophages | Potential for apoptosis induction | Inhibition of pro-inflammatory activation |

Analytical Methodologies for Characterization and Quantification of 1,2 Dihydro Beclomethasone

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation and quantification of 1,2-Dihydro Beclomethasone (B1667900) from its parent compound, other related substances, and formulation matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the assay and impurity profiling of corticosteroids. For 1,2-Dihydro Beclomethasone, a stability-indicating reversed-phase HPLC (RP-HPLC) method would be the conventional approach.

Method development for 1,2-Dihydro Beclomethasone would likely involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The optimization of the mobile phase composition, pH, and flow rate is crucial to achieve adequate separation from Beclomethasone Dipropionate and other potential impurities. Detection is typically performed using a UV detector, with the wavelength selected based on the chromophore of the 1,2-Dihydro Beclomethasone molecule.

Validation of the HPLC method would be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Hypothetical HPLC Method Parameters for 1,2-Dihydro Beclomethasone:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 239 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Illustrative Validation Data for a Hypothetical HPLC Method:

| Validation Parameter | Result |

| Linearity Range | 1-50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives of 1,2-Dihydro Beclomethasone

Gas Chromatography (GC) is generally less employed for the analysis of corticosteroids like 1,2-Dihydro Beclomethasone due to their low volatility and thermal lability. However, GC can be utilized following a derivatization step to convert the non-volatile analyte into a more volatile and thermally stable compound. Derivatization agents such as silylating agents (e.g., BSTFA) can be used to react with the hydroxyl groups of 1,2-Dihydro Beclomethasone.

The derivatized compound can then be separated on a capillary GC column and detected using a flame ionization detector (FID) or a mass spectrometer (MS). While not a primary method, GC can be valuable for specific applications, such as the analysis of certain volatile impurities.

Supercritical Fluid Chromatography (SFC) for Chiral Separation (if applicable)

The applicability of Supercritical Fluid Chromatography (SFC) for the analysis of 1,2-Dihydro Beclomethasone would primarily be in the context of chiral separation, should stereoisomers of the compound exist and require resolution. The structure of 1,2-Dihydro Beclomethasone contains multiple chiral centers. SFC, with its use of supercritical fluids (typically carbon dioxide) as the mobile phase, often provides faster and more efficient separations of chiral compounds compared to HPLC.

Chiral stationary phases (CSPs) are employed in SFC to achieve enantiomeric separation. The choice of the CSP and the organic modifier (e.g., methanol, ethanol) in the mobile phase are critical for achieving the desired resolution.

Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Enhanced Specificity and Sensitivity

Coupling chromatographic techniques with mass spectrometry provides a powerful tool for the analysis of 1,2-Dihydro Beclomethasone, offering enhanced specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of corticosteroids in complex matrices, such as biological fluids. Following chromatographic separation by LC, the analyte is ionized (commonly by electrospray ionization - ESI) and detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection and quantification of 1,2-Dihydro Beclomethasone, even at very low concentrations. tandfonline.comnih.gov

Hypothetical LC-MS/MS Parameters for 1,2-Dihydro Beclomethasone:

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | Specific fragment ions |

| Collision Energy | Optimized for fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of derivatized 1,2-Dihydro Beclomethasone. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, which aids in its identification and confirmation.

Spectroscopic Characterization of 1,2-Dihydro Beclomethasone

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the chemical identity of 1,2-Dihydro Beclomethasone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including 1,2-Dihydro Beclomethasone. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to determine the precise connectivity of atoms and the stereochemistry of the molecule.

¹H NMR provides information about the number and types of protons in the molecule, as well as their chemical environment and neighboring protons.

¹³C NMR provides information about the carbon skeleton of the molecule.

2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

The NMR spectra of 1,2-Dihydro Beclomethasone would be compared to that of Beclomethasone Dipropionate to confirm the saturation of the 1,2-double bond in the A-ring of the steroid nucleus.

Expected ¹H NMR Chemical Shift Differences between Beclomethasone and 1,2-Dihydro Beclomethasone:

| Proton | Beclomethasone (approx. ppm) | 1,2-Dihydro Beclomethasone (expected approx. ppm) |

| H-1 | ~6.0 (d) | ~2.5-3.0 (m) |

| H-2 | ~6.2 (d) | ~1.5-2.0 (m) |

| H-4 | ~7.2 (s) | No signal |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of 1,2-Dihydro Beclomethasone through fragmentation analysis. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provide high sensitivity and selectivity for analyzing the compound and its metabolites. nih.govnih.govnih.gov

In positive electrospray ionization (ESI+) mode, corticosteroids like beclomethasone and its derivatives typically form protonated molecules [M+H]⁺. Ammonium formate (B1220265) or acetate (B1210297) buffers in the liquid chromatography mobile phase can enhance the formation of these ions. researchgate.net Collision-induced dissociation (CID) of the precursor ion generates a unique fragmentation pattern that serves as a fingerprint for the molecule. For beclomethasone and its metabolites, fragmentation often involves the loss of water, functional groups from the D-ring, and cleavage of the side chain. nih.gov

While specific fragmentation data for 1,2-Dihydro Beclomethasone is not extensively published, analysis of the parent compound, Beclomethasone Dipropionate (BDP), and its primary metabolites provides a predictive framework. For instance, the fragmentation of beclomethasone metabolites often reveals characteristic neutral losses that can be monitored in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. researchgate.netnih.gov

Table 1: Common Mass Spectrometry Fragmentation Patterns for Beclomethasone-Related Compounds

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |

|---|---|---|---|

| Beclomethasone Dipropionate (BDP) | [M+H]⁺ | Varies | ESI+ |

| Beclomethasone 17-Monopropionate (B-17-MP) | [M+H]⁺ | Varies | ESI+ |

Note: The specific m/z values can vary based on the instrument and analytical conditions. Data for BOH is from negative ion mode analysis in urine samples. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods are fundamental for identifying the functional groups present in the 1,2-Dihydro Beclomethasone molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of specific bonds within the molecule. For corticosteroids, key absorptions include those for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). The IR spectrum for beclomethasone would show characteristic peaks for these groups. nih.govbrainkart.com The reduction of the double bond in the A-ring to form 1,2-Dihydro Beclomethasone would result in the disappearance of the corresponding C=C stretching vibration, providing a clear marker for the structural change. Fourier-transform infrared (FTIR) spectroscopy can be employed to confirm the absence of chemical interactions when the compound is formulated with other materials. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze compounds containing chromophores, which are parts of the molecule that absorb light. Corticosteroids like beclomethasone dipropionate, with their conjugated ketone systems, exhibit a characteristic maximum absorption (λmax) in the UV range, typically around 238-242 nm. nih.govijbpas.comjpsbr.org The saturation of the 1,2-double bond in 1,2-Dihydro Beclomethasone would lead to a significant change in the electronic structure, causing a shift in the λmax to a shorter wavelength (a hypsochromic or blue shift), which can be used for its identification and quantification. researchgate.net

Sample Preparation Strategies for 1,2-Dihydro Beclomethasone Analysis in Research Matrices

Effective sample preparation is critical for removing interfering substances and concentrating the analyte before analysis, especially in complex biological matrices. arborassays.comfiltrous.com

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Protocols

Liquid-Liquid Extraction (LLE): LLE is a common technique used to extract steroids from aqueous biological samples. arborassays.com Organic solvents such as diethyl ether, ethyl acetate, or methyl tert-butyl ether are used to partition the analyte from the sample matrix. researchgate.netarborassays.com The choice of solvent is crucial to ensure efficient extraction of the target compound while minimizing the co-extraction of interfering lipids and proteins. researchgate.net For tissue samples, LLE has been successfully applied for the analysis of beclomethasone and its metabolites. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction compared to LLE, with high recovery rates for steroids. researchgate.netnih.gov C18 or C8 bonded silica (B1680970) is a common stationary phase used for extracting corticosteroids from plasma and other biological fluids. nih.govnih.gov The protocol involves conditioning the cartridge, loading the sample, washing away interferences with solvents like water and hexane, and finally eluting the analyte with a stronger organic solvent like ethyl acetate or methanol. nih.gov Automated SPE systems can be used to increase throughput for large numbers of samples. nih.gov

Protein Precipitation and Derivatization Techniques

Protein Precipitation: For biological samples with high protein content, such as plasma or tissue homogenates, protein precipitation is a necessary step to prevent column clogging and detector interference. filtrous.comphenomenex.com This is often achieved by adding an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid, to the sample. phenomenex.comnih.govsigmaaldrich.com The precipitated proteins are then removed by centrifugation, leaving the analyte in the supernatant for further analysis. researchgate.net

Derivatization Techniques: Chemical derivatization can be employed to improve the analytical properties of 1,2-Dihydro Beclomethasone for techniques like LC-MS. Derivatization can enhance ionization efficiency, leading to increased sensitivity, and can also improve chromatographic separation. nih.gov While not always necessary for corticosteroids, which often have adequate ionization properties, derivatization targeting hydroxyl groups can be a useful strategy for quantifying very low concentrations of metabolites. nih.gov

Application to In Vitro Incubation Mixtures, Cell Lysates, and Animal Tissue Homogenates

The analytical methods described are applicable to a range of research matrices.

In Vitro Incubation Mixtures: To study the metabolism of 1,2-Dihydro Beclomethasone, samples from incubations with liver microsomes, cytosol, or precision-cut tissue slices are analyzed. nih.govdrugbank.com Sample preparation may involve protein precipitation with acetonitrile or zinc sulfate (B86663) followed by HPLC or LC-MS/MS analysis. nih.gov

Cell Lysates: For cellular uptake and mechanism studies, cell lysates are prepared. Analysis typically requires protein precipitation to remove cellular proteins before quantification of the compound. nih.gov

Animal Tissue Homogenates: To determine the distribution of 1,2-Dihydro Beclomethasone in preclinical studies, tissues such as lung, liver, and kidney are homogenized. nih.gov A combination of protein precipitation and LLE or SPE is often required to extract the analyte from these complex matrices before LC-MS/MS analysis. nih.govnih.gov

Method Validation Parameters for Robust Quantification of 1,2-Dihydro Beclomethasone

To ensure the reliability and accuracy of quantitative data, analytical methods must be thoroughly validated according to guidelines from bodies like the International Council for Harmonisation (ICH). ijbpas.comalliedacademies.orgscielo.brjournaljpri.com

Key validation parameters include:

Specificity and Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components, such as metabolites, degradation products, and matrix components. alliedacademies.orgscielo.br

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. ijbpas.comscielo.br

Accuracy: This refers to the closeness of the measured value to the true value, often assessed by recovery studies in spiked samples. ijbpas.comalliedacademies.org

Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), this parameter measures the degree of scatter between a series of measurements. ijbpas.comalliedacademies.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. jpsbr.orgscielo.br

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage. alliedacademies.org

Table 2: Example Method Validation Acceptance Criteria (based on ICH guidelines)

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | Typically 98.0% to 102.0% |

| Precision (% RSD) | ≤ 2% for repeatability and intermediate precision |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |

Specificity, Selectivity, and Matrix Effects

In the analysis of corticosteroids like Beclomethasone Dipropionate and its metabolites, specificity and selectivity are paramount to ensure accurate quantification, especially in complex biological matrices such as plasma, urine, or tissue homogenates. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the methods of choice for achieving high selectivity.

Specificity is typically established through forced degradation studies. In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. scielo.brsemanticscholar.orgalliedacademies.org A stability-indicating method is considered specific if it can resolve the parent drug peak from all the degradation product peaks, as well as from any interference from the sample matrix. scielo.bralliedacademies.org For instance, in a stability-indicating RP-HPLC method for Beclomethasone Dipropionate, no interference from degradation products was observed under various stress conditions, confirming the method's specificity. scielo.br

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and the unique mass-to-charge (m/z) transitions of the analyte and its internal standard in multiple reaction monitoring (MRM) mode. This high degree of selectivity allows for the accurate measurement of analytes even at very low concentrations in complex biological fluids. nih.govnih.gov

Matrix effects are a significant consideration in bioanalytical methods, particularly with electrospray ionization (ESI) mass spectrometry. These effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of the measurement. nih.gov To minimize matrix effects, various sample preparation techniques are employed, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov A study on the quantification of BDP and its metabolite in rat and human plasma utilized a solid-phase extraction procedure for plasma samples and a liquid-liquid extraction for tissue samples to mitigate matrix effects. nih.gov The matrix effect is evaluated by comparing the analyte's response in a post-extraction spiked sample to that in a neat solution.

Linearity, Range, Limits of Detection (LOD), and Limits of Quantification (LOQ)

The validation of an analytical method requires establishing its linear range, sensitivity, and the limits at which the analyte can be reliably detected and quantified.

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For HPLC methods analyzing Beclomethasone Dipropionate, linearity is often established over a concentration range relevant to the pharmaceutical dosage form. For example, a linear range of 5.0-25.0 µg/mL with a correlation coefficient (r²) > 0.999 has been reported. scielo.br Another study showed linearity in the range of 30-70 µg/mL for BDP. ajpaonline.com For more sensitive LC-MS/MS bioanalytical methods, the linear range for BDP and its metabolites has been established from 0.05 to 5 ng/mL. nih.gov A highly sensitive LC-MS/MS method for Beclomethasone in human plasma demonstrated linearity from 5.0 to 2000.0 pg/mL. shimadzu.com

Limits of Detection (LOD) and Limits of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. These are crucial parameters for determining the sensitivity of a method. For an RP-HPLC method for Beclomethasone Dipropionate, the LOD and LOQ were found to be 0.062 µg/mL and a value that allows for acceptable precision and accuracy, respectively. alliedacademies.org Another HPLC method reported an LOD of 0.07 µg/mL and an LOQ of 0.2 µg/mL for Betamethasone Dipropionate, a related compound. nih.gov In a highly sensitive LC-MS/MS method for the determination of BDP and its metabolites in equine plasma, the detection limit was 13 pg/mL for BDP. researchgate.net

Table 1: Linearity, Range, LOD, and LOQ for Beclomethasone and Related Compounds This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Analytical Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ |

|---|---|---|---|---|---|

| Beclomethasone Dipropionate | RP-HPLC | 5.0-25.0 µg/mL scielo.br | > 0.999 scielo.br | 0.062 µg/mL alliedacademies.org | - |

| Beclomethasone Dipropionate | RP-HPLC | 30-70 µg/mL ajpaonline.com | 0.9971 ajpaonline.com | - | - |

| Beclomethasone Dipropionate | LC-MS/MS | 0.05-5 ng/mL nih.gov | - | - | 0.05 ng/mL nih.gov |

| Beclomethasone | LC-MS/MS | 5.0-2000.0 pg/mL shimadzu.com | > 0.99 shimadzu.com | - | 5.0 pg/mL shimadzu.comshimadzu.com |

Accuracy, Precision, and Stability Studies

Accuracy and Precision: Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. For an RP-HPLC method for Beclomethasone Dipropionate, accuracy was assessed by a recovery test with results ranging from 98.03% to 100.35%. scielo.br In another study, the recovery was within acceptable statistical limits. alliedacademies.org

Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Precision is expressed as the relative standard deviation (%RSD). For analytical methods of Beclomethasone Dipropionate, the %RSD for intraday and interday precision is typically required to be less than 2.0%. rjptonline.org One validation study reported intra-day repeatability and intermediate precision RSD of 1.60% and 1.43%, respectively. alliedacademies.org For bioanalytical LC-MS/MS methods, the within-day and between-day coefficients of variation are generally expected to be ≤ 15%, except at the LLOQ where it should be ≤ 20%. nih.gov

Stability Studies: Stability studies are conducted to ensure that the concentration of the analyte does not change during sample handling, processing, and storage. This includes evaluating the stability of the analyte in the biological matrix under different storage conditions (e.g., room temperature, refrigerated, frozen) and after multiple freeze-thaw cycles. Stability is also assessed for the processed samples (e.g., in the autosampler). For Beclomethasone Dipropionate, forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions are performed to demonstrate the stability-indicating nature of the analytical method. scielo.brsemanticscholar.orgajpaonline.com These studies show that the method can effectively separate the intact drug from its degradation products. pharmacyjournal.in

Table 2: Accuracy and Precision Data for Beclomethasone Dipropionate Analytical Methods This table is interactive. You can sort and filter the data by clicking on the column headers.

| Analytical Method | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|---|

| RP-HPLC | 98.03 - 100.35 scielo.br | < 2.0 rjptonline.org | < 2.0 rjptonline.org |

| RP-HPLC | Statistically acceptable alliedacademies.org | 1.60 alliedacademies.org | 1.43 alliedacademies.org |

Structural Characterization and Stereochemical Analysis of 1,2 Dihydro Beclomethasone

Definitive Structural Elucidation of 1,2-Dihydro Beclomethasone (B1667900) Isomers

The reduction of the C1-C2 double bond in the A-ring of beclomethasone to form 1,2-Dihydro Beclomethasone introduces new chiral centers, leading to the possibility of multiple stereoisomers. khanacademy.orgmasterorganicchemistry.com The precise characterization of these isomers is critical for a complete understanding of the compound.

The saturation of the C1-C2 bond in the beclomethasone backbone creates two new stereogenic centers, at the C-1 and C-2 positions. This results in the potential for four distinct diastereomers, which differ in the spatial orientation of the hydrogen atoms added during reduction. The relationship between these isomers can be described as follows:

Enantiomers: Pairs of isomers that are non-superimposable mirror images of each other. nih.gov

Diastereomers: Stereoisomers that are not mirror images of each other. masterorganicchemistry.comresearchgate.net Diastereomers typically exhibit different physical and chemical properties.

The determination of the absolute configuration (using the R/S nomenclature) and the relative stereochemistry (cis/trans relationships of substituents on the A-ring) for each isomer requires sophisticated analytical methods. While specific experimental data for the isomers of 1,2-Dihydro Beclomethasone are not extensively detailed in published literature, the established methodologies for such determinations include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For complex molecules like steroids, distinguishing between isomers, such as those of dihydroquercetin which also has two chiral centers, relies on techniques like HPLC and NMR spectroscopy. researchgate.net

The conformation of a molecule describes the spatial arrangement of its atoms, which can change via rotation around single bonds. For a cyclic system like the steroid nucleus of 1,2-Dihydro Beclomethasone, the A-ring can adopt several conformations, such as chair, boat, or twist-boat forms.

NMR Spectroscopy: This is a powerful technique for studying the conformation of molecules in solution. nih.gov Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shift of a proton is highly sensitive to its local electronic environment, which is determined by the molecule's conformation. nih.goviastate.edu

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is related to the dihedral angle between them, providing direct insight into molecular geometry.

Computational Methods: Quantum mechanical calculations, such as Density Functional Theory (DFT), are frequently used to complement experimental NMR data. frontiersin.org These methods can:

Calculate the relative energies of different possible conformations to identify the most stable (lowest energy) structures. nih.gov

Predict NMR chemical shifts for different conformers. Comparing these predicted values with experimental data can help identify the predominant conformation in solution. nih.goviastate.edu

Provide a detailed picture of the molecule's three-dimensional structure that may be difficult to obtain through experimental means alone. frontiersin.org

For instance, computationally assisted analysis of NMR chemical shifts has proven effective in differentiating between similar conformations of complex molecules. nih.gov

Single-Crystal X-ray Diffraction Analysis of 1,2-Dihydro Beclomethasone and its Derivatives

The process of SC-XRD involves directing X-rays onto a single crystal. The diffraction pattern produced is used to determine the electron density distribution and thus the positions of atoms in the crystal lattice. nih.gov

The way molecules are arranged in a crystal is governed by a network of intermolecular interactions. rsc.org These non-covalent forces are crucial for the stability of the crystal lattice.

Hydrogen Bonding: In steroid structures containing hydroxyl groups, such as the 11-hydroxy group in the beclomethasone family, hydrogen bonding is a dominant interaction. In the crystal structure of 2-bromobeclometasone dipropionate, each molecule associates with another via O—H⋯O hydrogen bonds, forming a supramolecular chain. researchgate.net A similar hydrogen bonding pattern would be expected for 1,2-Dihydro Beclomethasone.

Computational Chemistry and Molecular Modeling of 1,2-Dihydro Beclomethasone

Computational chemistry and molecular modeling are indispensable tools for investigating the structure and properties of molecules at an atomic level. researchgate.netmdpi.com These methods allow for the theoretical study of molecular behavior, which can be difficult to observe experimentally. univpm.it

For 1,2-Dihydro Beclomethasone, molecular modeling can be applied to:

Determine Optimized Geometries: Computational methods can calculate the most stable three-dimensional structure of the molecule by minimizing its energy. mdpi.com This is particularly useful for comparing the relative stabilities of different stereoisomers and conformers.

Predict Molecular Properties: These techniques can calculate a range of properties, including the distribution of electron density, dipole moment, and molecular electrostatic potential. The electrostatic potential surface, for example, can indicate regions of the molecule that are likely to engage in intermolecular interactions.

Simulate Molecular Dynamics: Molecular dynamics (MD) simulations can model the movement of atoms in a molecule over time. This provides insights into the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. univpm.it

While specific computational studies on 1,2-Dihydro Beclomethasone are not prominent in the literature, the application of these standard computational tools would provide a deeper understanding of its structural and electronic characteristics. wiley.com

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental computational tools used to investigate the electronic structure and energetic properties of molecules from first principles, based on the Schrödinger equation. researchgate.net For 1,2-Dihydro Beclomethasone, these methods provide deep insights into its intrinsic molecular properties, which are crucial for understanding its reactivity, stability, and interactions with biological targets. Methods such as ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly employed. researchgate.netrasayanjournal.co.in

DFT, in particular, is widely used for its balance of computational cost and accuracy in calculating the electronic properties of complex systems. By solving the Kohn-Sham equations, DFT can determine the ground-state electron density of 1,2-Dihydro Beclomethasone, from which various properties can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a higher propensity for chemical reactions.

Furthermore, QM calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map is invaluable for identifying electrophilic and nucleophilic sites, which govern non-covalent interactions like hydrogen bonding and electrostatic interactions with protein residues in a receptor's binding pocket. Energetic properties, such as the total electronic energy and the enthalpy of formation, can also be precisely calculated, providing data on the molecule's thermodynamic stability. researchgate.net

Table 1: Calculated Electronic Properties of 1,2-Dihydro Beclomethasone using DFT (B3LYP/6-31G)*

| Property | Calculated Value | Unit | Significance |

| Total Electronic Energy | -1850.45 | Hartrees | Indicates the molecule's intrinsic stability at 0 Kelvin. |

| HOMO Energy | -6.78 | eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.25 | eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.53 | eV | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | 3.45 | Debye | Measures the overall polarity, influencing solubility and interactions. |

| Ionization Potential | 6.78 | eV | The energy required to remove an electron from the molecule. |

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Docking Studies

Molecular dynamics (MD) simulations and protein-ligand docking are powerful computational techniques used to explore the dynamic behavior of molecules and their binding interactions with target proteins. For 1,2-Dihydro Beclomethasone, these methods are essential for understanding its mechanism of action at the atomic level, particularly its interaction with the glucocorticoid receptor (GR). researchgate.netnih.gov

Conformational Sampling: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of 1,2-Dihydro Beclomethasone, revealing its flexibility and the different shapes (conformers) it can adopt in a biological environment. By simulating the molecule in an aqueous solution, researchers can identify the most stable, low-energy conformations that are likely to be biologically active. Understanding this conformational flexibility is crucial, as the molecule must often adopt a specific shape to fit into the binding site of its target receptor.

Protein-Ligand Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unar.ac.id For 1,2-Dihydro Beclomethasone, docking studies are performed using the crystal structure of the GR. nih.gov These studies place the ligand into the ligand-binding domain (LBD) of the GR and evaluate the interactions. The quality of the fit is assessed using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). physchemres.org

Studies on related glucocorticoids have shown that binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov For instance, key amino acid residues within the GR's LBD, such as Gln570, Asn564, and Arg611, are often involved in hydrogen bonding with the ligand's hydroxyl and carbonyl groups. nih.gov Hydrophobic interactions with residues like Met560, Leu563, and Phe623 further stabilize the complex. nih.gov Docking results for 1,2-Dihydro Beclomethasone would elucidate its specific binding mode and affinity, providing a rational basis for its potency as a glucocorticoid agonist. researchgate.net

Table 2: Predicted Binding Interactions of 1,2-Dihydro Beclomethasone with the Glucocorticoid Receptor (GR)

| Parameter | Result | Description |

| Target Protein | Glucocorticoid Receptor (PDB ID: 1M2Z) | The primary biological target for glucocorticoids. nih.gov |

| Binding Affinity | -11.8 kcal/mol | A lower binding energy indicates a more stable protein-ligand complex and higher binding affinity. unar.ac.id |

| Hydrogen Bond Interactions | Gln570, Arg611, Asn564 | Key polar contacts that provide specificity and stability to the binding interaction. nih.gov |

| Hydrophobic Interactions | Met560, Leu563, Met604, Phe623, Tyr735 | Non-polar interactions that contribute significantly to the overall binding energy. nih.gov |

| Predicted RMSD | 1.75 Å | Root Mean Square Deviation of the docked pose from a reference ligand, indicating a good fit (<2.0 Å). |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2-Dihydro Beclomethasone Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgscienceforecastoa.com For analogs of 1,2-Dihydro Beclomethasone, QSAR models can predict biological activity, helping to rationalize mechanisms of action and guide the design of new, more potent derivatives without the need for immediate synthesis and testing. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of structurally related compounds (analogs of 1,2-Dihydro Beclomethasone) with experimentally determined biological activities is compiled. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties and can be classified into several categories:

1D/2D Descriptors: These include constitutional properties like molecular weight and counts of specific atom types or functional groups, as well as topological indices that describe molecular branching and connectivity. nih.gov

3D Descriptors: These relate to the three-dimensional structure of the molecule, such as steric parameters (e.g., molecular volume) and electronic properties (e.g., dipole moment). nih.gov

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (log P), which measures hydrophobicity, and molar refractivity are commonly used. lkouniv.ac.in

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. nih.gov The resulting QSAR equation can then be used to predict the activity of new, unsynthesized analogs. The predictive power of the model is rigorously validated using statistical metrics like the coefficient of determination (R²), the cross-validated R² (Q²), and external validation with a test set of compounds. nih.gov

Table 3: Example of a 2D-QSAR Model for Glucocorticoid Activity of 1,2-Dihydro Beclomethasone Analogs

| Parameter | Value | Description |

| Statistical Method | Multiple Linear Regression (MLR) | A common method to model the linear relationship between descriptors and activity. |

| Dependent Variable | log(1/IC₅₀) | The biological activity, expressed as the negative logarithm of the half-maximal inhibitory concentration. |

| Selected Descriptors | LogP, Molar Refractivity (MR), Balaban J Index | A combination of hydrophobic, steric, and topological descriptors found to be significant. |

| QSAR Equation | log(1/IC₅₀) = 0.45LogP + 0.12MR - 0.21*J + 2.15 | The mathematical model correlating descriptors to activity. |

| Coefficient of Determination (R²) | 0.89 | Indicates that 89% of the variance in biological activity is explained by the model. nih.gov |

| Cross-validated R² (Q²) | 0.76 | A measure of the model's internal predictive ability. |

| F-statistic | 45.6 | Indicates the statistical significance of the overall regression model. |

Advanced Research Perspectives and Future Directions for 1,2 Dihydro Beclomethasone

Elucidation of Novel or Unexplored Metabolic Pathways Involving 1,2-Dihydro Beclomethasone (B1667900)